molecular formula C19H19Cl2N3O3 B2431909 5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 1090845-58-1

5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2431909
CAS No.: 1090845-58-1
M. Wt: 408.28
InChI Key: HEHLOZJDGVIOAU-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide: is a complex organic compound characterized by its multiple functional groups, including chloro, morpholine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a boronic acid derivative under palladium catalysis. The morpholine and carboxamide groups are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the chloro groups to other functional groups.

  • Reduction: : Reduction of the pyridine nitrogen to form a pyridine derivative.

  • Substitution: : Replacement of the chloro groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of pyridine derivatives with reduced nitrogen.

  • Substitution: : Formation of derivatives with different substituents on the pyridine ring.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyridine derivatives and morpholine derivatives, but the presence of both chloro and carboxamide groups sets it apart. These similar compounds may have different biological activities and applications based on their structural differences.

List of Similar Compounds

  • 2,6-Dimethylmorpholine derivatives

  • Pyridine-3-carboxamide derivatives

  • Chloropyridine derivatives

Properties

IUPAC Name

5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-11-9-24(10-12(2)27-11)19(26)14-5-3-4-6-16(14)23-18(25)13-7-15(20)17(21)22-8-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHLOZJDGVIOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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